Chlorantene A
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Overview
Description
Chlorantene A is a natural product found in Chloranthus serratus with data available.
Scientific Research Applications
Sesquiterpenoids and Phenylpropanoids from Chloranthus serratus
Chlorantene A is a unique sesquiterpene identified in Chloranthus serratus, characterized by its unusual structure. This compound, along with others like chlorantene B, has been isolated and studied for its structural properties. The research highlights Chlorantene A's unique C-4 and C-10 linkage, distinguishing it from other sesquiterpenes (Yuan et al., 2008).
Sesquiterpene Enantiomers from Chloranthus Multistachys
Another study explored sesquiterpene enantiomers from Chloranthus multistachys, where compounds like chlorantene M and chlorantene N were examined. These studies focus on the structural elucidation and absolute configuration of these compounds, contributing to our understanding of Chlorantene A's chemical relatives and their properties (Huang et al., 2021).
Photodynamic Therapy Using Chlorophyll-a Derivatives
While not directly related to Chlorantene A, research on chlorophyll-a derivatives in photodynamic therapy offers insights into the therapeutic applications of similar compounds. Studies explore how these derivatives, including chlorin and phthalocyanine, can be used in treating skin diseases through photodynamic mechanisms (de Annunzio et al., 2019).
properties
Product Name |
Chlorantene A |
---|---|
Molecular Formula |
C15H18O3 |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
(5aR,8aS)-3,5a,8a-trimethyl-5,6,7,8-tetrahydroazuleno[5,6-b]furan-4,9-dione |
InChI |
InChI=1S/C15H18O3/c1-9-8-18-12-11(9)10(16)7-14(2)5-4-6-15(14,3)13(12)17/h8H,4-7H2,1-3H3/t14-,15-/m1/s1 |
InChI Key |
QZPPZFXZTZJUHE-HUUCEWRRSA-N |
Isomeric SMILES |
CC1=COC2=C1C(=O)C[C@]3(CCC[C@@]3(C2=O)C)C |
Canonical SMILES |
CC1=COC2=C1C(=O)CC3(CCCC3(C2=O)C)C |
synonyms |
chlorantene A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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